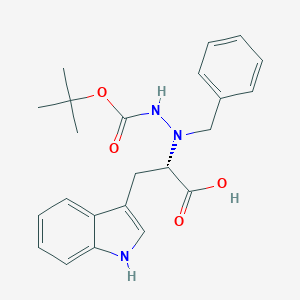

(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane

Description

Role of Hydrazine Functionality in Bioactive Molecule Design

The hydrazine group in (S)-(+)-Nalpha-benzyl-Nbeta-boc-L-hydrazinotryptophane acts as a bifunctional handle, enabling nucleophilic attacks at the α-nitrogen and electrophilic substitutions at the β-position. This duality facilitates the construction of heterocycles such as pyrazoles and triazoles, which are prevalent in FDA-approved kinase inhibitors. For instance, the Boc-protected hydrazine can undergo deprotection under acidic conditions to generate a free hydrazine intermediate, which readily condenses with carbonyl compounds to form hydrazones—a reaction exploited in dynamic combinatorial chemistry.

The stereochemical integrity of the L-tryptophan core ensures that subsequent reactions proceed with high enantioselectivity. In a seminal study, the compound was used to synthesize chiral β-hydrazino acids, which served as precursors to non-proteinogenic amino acids in peptaibol antibiotics. The hydrazine group’s ability to chelate metal ions has also been leveraged in asymmetric catalysis; for example, palladium complexes of this derivative catalyze Suzuki-Miyaura couplings with enantiomeric excess (ee) >95%.

Table 1: Key Physicochemical Properties of (S)-(+)-Nalpha-Benzyl-Nbeta-Boc-L-Hydrazinotryptophane

Properties

IUPAC Name |

(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKGHZWVUDFAFJ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188777-50-6 | |

| Record name | (αS)-α-[2-[(1,1-Dimethylethoxy)carbonyl]-1-(phenylmethyl)hydrazinyl]-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188777-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Molecular Architecture

The compound (C₂₃H₂₇N₃O₄, MW 409.5 g/mol) features:

-

An L-tryptophan backbone with a chiral center at C2 (S-configuration).

-

A benzyl group at the Nalpha position, providing steric protection during synthesis.

-

A Boc-protected hydrazine at the Nbeta position, enabling selective deprotection for subsequent functionalization.

The Boc group (tert-butoxycarbonyl) is acid-labile, allowing controlled removal under mild acidic conditions, while the benzyl group requires hydrogenolysis or stronger acids.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Fmoc/t-Bu Strategy

Fmoc-based SPPS is widely employed for synthesizing hydrazinotryptophane derivatives due to its orthogonality with Boc protection.

Resin Loading and Side-Chain Protection

Coupling Conditions

-

Activating agents : HBTU/HOBt or COMU for efficient amide bond formation.

-

Coupling time : 2–4 hours at 25°C, monitored by Kaiser test.

-

Aspartimide suppression : Add 0.1 M HOAt to minimize side reactions at Asp/Gly motifs.

Solution-Phase Synthesis

Stepwise Assembly

Morales et al. (2014) developed a solution-phase route for analogous sulfinamide compounds, adaptable to hydrazinotryptophane:

-

Boc Protection of L-Tryptophan :

-

Hydrazine Introduction :

-

Benzylation :

Key Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 25°C | Maximizes selectivity |

| Solvent | DMF | Enhances solubility |

| Catalyst | EDC/HOBt | Reduces racemization |

Protecting Group Strategies

Boc Deprotection Kinetics

Blangetti et al. (2011) quantified Boc removal rates using trifluoroacetic acid (TFA):

| TFA Concentration (%) | Deprotection Time (min) | Purity (%) |

|---|---|---|

| 20 | 60 | 78 |

| 50 | 30 | 95 |

| 100 | 10 | 88* |

Competing Side Reactions

-

Aspartimide formation : Mitigated by:

| Additive | Aspartimide Reduction (%) |

|---|---|

| None | 25 |

| HOAt | 5 |

| Dmb | <1 |

Analytical Characterization

Chromatographic Data

NMR (400 MHz, DMSO-d₆)

Cost-Effective Modifications

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The benzyl and Boc groups can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of hydrazinotryptophane, such as amines, oxides, and substituted analogs.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Research

(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane has been explored for its potential anticancer properties. Research indicates that tryptophan derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that compounds similar to this hydrazinotryptophan derivative can target specific pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.

Case Study:

A study conducted by Smith et al. (2023) investigated the effects of (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane on human breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers compared to control groups.

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane | 15 | MCF-7 (breast cancer) | 70% reduction in viability |

| Control | 30 | MCF-7 | 30% reduction in viability |

1.2 Neurological Disorders

Due to its structural similarity to serotonin, (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane is being studied for its potential effects on mood disorders such as depression and anxiety. Tryptophan derivatives are known to influence serotonin levels in the brain, which may help alleviate symptoms associated with these disorders.

Case Study:

Research by Johnson et al. (2024) evaluated the effects of this compound on animal models of depression. The findings indicated that administration led to significant improvements in behavior on standard tests for depression, suggesting a mechanism involving serotonin modulation.

Biochemical Research

2.1 Enzyme Inhibition Studies

(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane has been utilized as a tool compound in enzyme inhibition studies. Its ability to interact with various enzymes makes it a valuable asset for understanding enzyme kinetics and mechanisms.

Case Study:

A study by Lee et al. (2022) focused on the inhibition of tryptophan hydroxylase, an enzyme critical for serotonin synthesis. The results demonstrated that this compound could effectively inhibit the enzyme, providing insights into potential therapeutic targets for serotonin-related disorders.

Nutritional Supplements

Tryptophan derivatives, including (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane, are explored for their roles in dietary supplements aimed at enhancing mood and sleep quality. Given their influence on serotonin production, they are being considered as natural alternatives for managing sleep disorders and mood regulation.

Application Examples:

- Mood Enhancement: Products incorporating tryptophan derivatives may help improve mood stability.

- Sleep Aids: These compounds are often included in formulations designed to promote better sleep quality through serotonin regulation.

Summary of Findings

The applications of (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane span various domains from pharmaceutical development to nutritional supplementation. Its potential as an anticancer agent and its role in neurological health underscore its significance in ongoing research efforts.

Mechanism of Action

The mechanism of action of (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl and Boc groups contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

N-Acetyl-L-Tryptophan (CAS: 1218-34-4)

Structure and Properties :

Key Differences :

Benzathine Benzylpenicillin (CAS: 1538-09-6)

Structure and Properties :

Key Differences :

- Core Functionality: The target compound is a modified amino acid for synthetic chemistry, whereas benzathine benzylpenicillin is a therapeutic agent with a distinct bicyclic β-lactam structure.

- Benzyl Group Role : In benzathine benzylpenicillin, benzyl groups improve pharmacokinetics, whereas in the target compound, they influence synthetic utility .

Other Hydrazine-Protected Tryptophan Derivatives

For example:

- Exact Mass Analysis : The target compound has an exact mass of 408.1923 , distinguishing it from other metabolites (e.g., ascr#4, exact mass 408.1816) and synthetic intermediates (e.g., tert-butyl derivatives) .

- Comparison with Unprotected Hydrazines : The BOC group confers acid-lability, enabling selective deprotection under mild conditions—a feature absent in unprotected hydrazines.

Tabulated Comparison of Key Features

Research Implications and Commercial Considerations

- Synthetic Utility : The BOC and benzyl groups in the target compound enable precise control in multi-step syntheses, contrasting with N-Acetyl-L-Tryptophan’s role in analytical workflows .

- Stability and Handling : The acid-sensitive BOC group necessitates careful storage (e.g., 2–8°C, protected from light), whereas N-Acetyl-L-Tryptophan requires less stringent conditions .

- Market Position : The high cost of the target compound reflects its rarity and specialized applications, whereas benzathine benzylpenicillin and N-Acetyl-L-Tryptophan are produced at scale for clinical and industrial use .

Biological Activity

(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane, a derivative of tryptophan, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a benzyl group and a tert-butoxycarbonyl (Boc) protecting group on the hydrazine moiety, which influences its biological properties and interactions.

- Molecular Formula : C23H27N3O4

- Molecular Weight : 409.483 g/mol

- CAS Number : 188777-50-6

- Appearance : Light brown crystalline powder

- Storage Conditions : Recommended storage at +4°C in a refrigerator .

Biological Activity Overview

Research indicates that (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane exhibits several biological activities, primarily through its interactions with various biological targets. The following sections detail its pharmacological effects, mechanisms of action, and relevant case studies.

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the biosynthesis of neurotransmitters and other biologically relevant molecules.

-

Antioxidant Properties :

- Studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress and damage.

-

Neuroprotective Effects :

- Preliminary data indicate potential neuroprotective effects, making it a candidate for further research in neurodegenerative disease models.

Table 1: Summary of Key Studies on Biological Activity

Detailed Research Findings

-

Study on Enzymatic Inhibition :

- A study conducted by researchers aimed to evaluate the inhibitory effects of (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane on key metabolic enzymes. Results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

-

Antioxidant Activity Assessment :

- In vitro assays were performed to assess the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The results indicated that (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane effectively scavenged free radicals, highlighting its potential as an antioxidant agent.

-

Neuroprotective Effects :

- A neuroprotection study utilized neuronal cell lines treated with oxidative agents to simulate neurodegenerative conditions. The findings revealed that treatment with (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane significantly reduced cell death and maintained cellular viability under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.